2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione
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Overview
Description
“2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione” is a complex organic compound. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . It also contains a 2-oxo-ethyl group, which is a two-carbon chain with a carbonyl (C=O) group . The benzo[de]isoquinoline-1,3-dione part suggests the presence of a polycyclic aromatic system with two carbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring would introduce a degree of three-dimensionality to the molecule, and the benzo[de]isoquinoline-1,3-dione system would likely be planar due to the conjugated double bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the degree of conjugation could all influence its properties .
Scientific Research Applications
Synthetic Methodologies
Research has demonstrated the utility of related compounds in the efficient synthesis of structurally diverse isoquinolin-3-ones and benzoazepines, employing strategies such as one-pot syntheses and Ugi condensation followed by intramolecular condensation. This approach is notable for its contribution to the development of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science (Che et al., 2013).
Pharmaceutical Applications
Several studies have highlighted the anti-inflammatory, analgesic, and antiviral properties of benzo[de]isoquinoline-1,3-dione derivatives. These compounds have shown potent activity in various animal models, demonstrating their potential as therapeutic agents. For example, specific derivatives have been shown to inhibit the replication of herpes simplex and vaccinia viruses in cell cultures, suggesting their utility in treating viral infections (GARCIA-GANCEDO et al., 1979).
Materials Science
In the realm of materials science, derivatives of benzo[de]isoquinoline-1,3-dione have been investigated for their chemosensory applications and as part of novel chemosensor systems for the selective detection of anions. These findings underscore the versatility of the compound's derivatives in developing new materials with specific sensing capabilities (Tolpygin et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-17(21-11-3-1-2-4-12-21)13-22-19(24)15-9-5-7-14-8-6-10-16(18(14)15)20(22)25/h5-10H,1-4,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMPSDVWKPBHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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